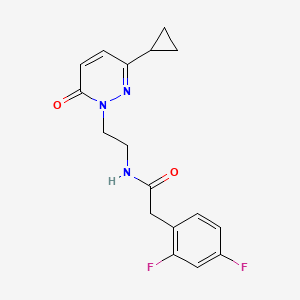
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide is a compound belonging to a group of chemical substances often explored for their potential applications in various fields such as medicine, chemistry, and industry. It features a complex structure with specific functional groups that contribute to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step chemical reactions. The synthesis starts with the preparation of the cyclopropyl-6-oxopyridazin moiety, which involves the cyclization of a suitable precursor. This intermediate is then subjected to a coupling reaction with a difluorophenylacetamide derivative. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, large-scale production of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide follows similar synthetic routes but with adjustments to accommodate larger volumes and enhanced safety protocols. Techniques like continuous flow synthesis and automated reactors are employed to streamline the process and improve efficiency.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of oxo-derivatives.
Reduction: Reduction reactions may result in the conversion of oxo groups to hydroxyl groups.
Substitution: It can participate in various substitution reactions, especially on the phenyl ring, where fluorine atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent, but typically involve halogenation agents or nucleophiles in the presence of a base or acid.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation typically yields oxo-derivatives, while reduction gives rise to hydroxyl-substituted compounds. Substitution reactions lead to various derivatives, where original substituents are replaced by new groups.
科学研究应用
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide has been explored for its potential in diverse scientific fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Research investigates its effects on cellular processes and its potential as a biochemical tool.
Medicine: Studies focus on its pharmacological properties, such as anti-inflammatory, anti-cancer, or anti-viral activities.
Industry: Its applications include the development of new materials or as a specialty chemical in various industrial processes.
作用机制
The mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways depend on its specific application, whether in medicinal chemistry or industrial processes.
相似化合物的比较
Comparing this compound to similar structures highlights its uniqueness:
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-difluorophenyl)acetamide: Differing in the position of fluorine atoms on the phenyl ring, affecting its chemical behavior and application.
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2,3-difluorophenyl)acetamide: Another positional isomer with distinct properties.
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2,4-dichlorophenyl)acetamide:
These comparisons underscore the subtle yet significant differences that can arise from slight modifications in the chemical structure, influencing the compound's properties and applications.
属性
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-13-4-3-12(14(19)10-13)9-16(23)20-7-8-22-17(24)6-5-15(21-22)11-1-2-11/h3-6,10-11H,1-2,7-9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOJCYADZUCMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide](/img/structure/B2436914.png)
![2-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2436916.png)
![N-(2-Methylsulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide](/img/structure/B2436917.png)
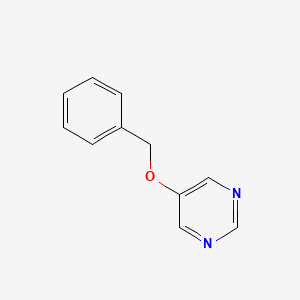
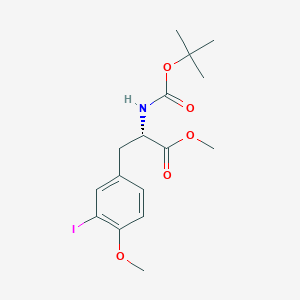
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2436921.png)
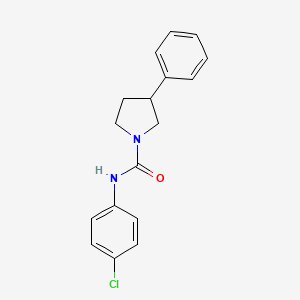
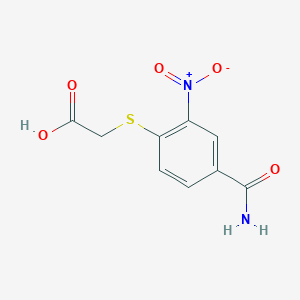
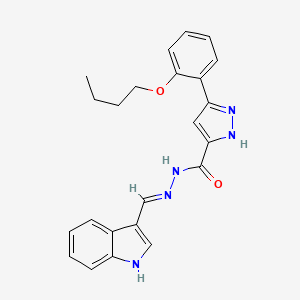
![5-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2436929.png)

![3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride](/img/structure/B2436932.png)
![N-(4-bromophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2436933.png)
